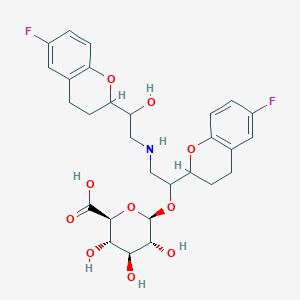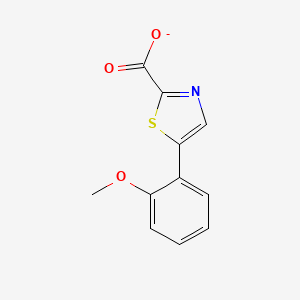![molecular formula C25H32ClN3O B12350546 5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12350546.png)
5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one is a complex organic compound with a molecular formula of C25H26ClN3O and a molecular weight of 419.95 g/mol . This compound is known for its biological activity, particularly as a selective antagonist of the CX3C chemokine receptor 1 (CX3CR1), which is involved in various physiological and pathological processes .
Métodos De Preparación
The synthesis of 5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one involves several steps. One common synthetic route includes the following steps :
Formation of the piperidine derivative: The starting material, 4-(4-chlorophenyl)piperidine, is synthesized through a series of reactions involving the chlorination of aniline followed by cyclization.
Alkylation: The piperidine derivative is then alkylated with 1-bromo-3-chloropropane to form the intermediate compound.
Cyclization: The intermediate is subjected to cyclization with pyrrolo[1,2-a]quinoxaline to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and solvents to facilitate the reactions.
Análisis De Reacciones Químicas
5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its role as a CX3CR1 antagonist, which is important in understanding immune responses and inflammation.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one involves its interaction with the CX3CR1 receptor . By binding to this receptor, the compound inhibits the signaling pathways associated with CX3CR1, leading to a reduction in inflammatory responses and tumor growth. The molecular targets and pathways involved include the inhibition of chemokine-mediated cell migration and the modulation of immune cell activity.
Comparación Con Compuestos Similares
Similar compounds to 5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one include other CX3CR1 antagonists and piperidine derivatives . Some of these compounds are:
JMS-17-2: Another selective CX3CR1 antagonist with similar biological activity.
Pyrrolo[1,2-a]quinoxaline derivatives: Compounds with structural similarities and potential therapeutic applications.
4-(4-Chlorophenyl)piperidine derivatives: Compounds with similar chemical structures and biological activities.
The uniqueness of this compound lies in its specific binding affinity and selectivity for the CX3CR1 receptor, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H32ClN3O |
|---|---|
Peso molecular |
426.0 g/mol |
Nombre IUPAC |
5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C25H32ClN3O/c26-21-10-8-19(9-11-21)20-12-17-27(18-13-20)14-4-16-29-23-6-2-1-5-22(23)28-15-3-7-24(28)25(29)30/h3,7-11,15,20,22-23H,1-2,4-6,12-14,16-18H2 |
Clave InChI |
SYIAHEWJIJUIPM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)N3C=CC=C3C(=O)N2CCCN4CCC(CC4)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12350487.png)





![21-Methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9-pentaen-14-one;hydrochloride](/img/structure/B12350557.png)


![1-[4-(Trifluoromethyl)phenyl]-piperazine,dihydrochloride](/img/structure/B12350569.png)
